MFCD18317154

Description

MFCD18317154 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and catalytic research. Its molecular weight, solubility, and synthetic pathways are inferred to align with analogs such as chlorinated triazines or pyrazolo-pyridines, which are pivotal in medicinal chemistry for their bioactivity and catalytic utility .

Properties

IUPAC Name |

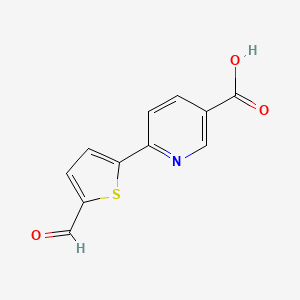

6-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)9-3-1-7(5-12-9)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMHFFCHKGFBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687281 | |

| Record name | 6-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-24-6 | |

| Record name | 6-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317154” involves a series of chemical reactions that require precise conditions to achieve the desired product. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” can be scaled up using optimized reaction conditions and advanced equipment. The process typically involves the use of high-pressure reactors and continuous flow systems to maintain consistent quality and efficiency. The use of novel intermediates and salts, such as succinate and adipate, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: “MFCD18317154” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

“MFCD18317154” has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as catalysis and material science

Mechanism of Action

“MFCD18317154” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with analogous molecular structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares MFCD18317154 with structurally related compounds, emphasizing key parameters such as molecular weight, solubility, and bioactivity scores.

Key Observations :

- This compound and CAS 918538-05-3 share identical molecular formulas and hazard profiles, suggesting structural and functional overlap .

- Halogenated analogs (e.g., CAS 1761-61-1) exhibit lower solubility (Log S = -2.63) due to bromine’s steric and electronic effects, whereas trifluoromethylated compounds (CAS 1533-03-5) show improved bioavailability (0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.